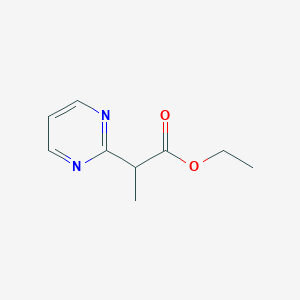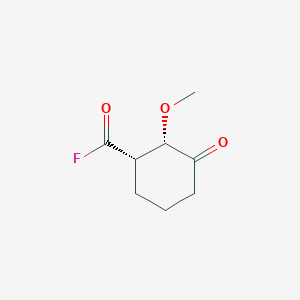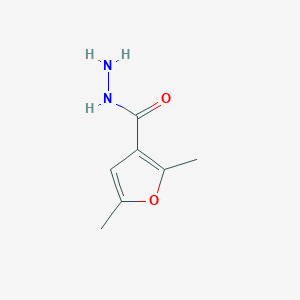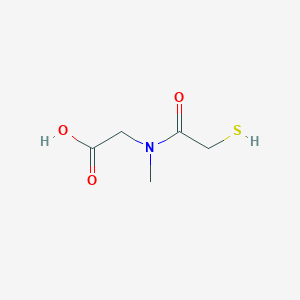
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI), also known as mercaptoacetylglycine (MAG), is a sulfur-containing amino acid derivative. It has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a chelating agent in the treatment of heavy metal poisoning. It has also been used as a radiopharmaceutical for the diagnosis and treatment of various diseases, such as cancer and heart disease.
Wirkmechanismus
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) acts as a chelating agent by binding to heavy metal ions and removing them from the body. It also acts as a radiopharmaceutical by binding to specific receptors or enzymes in the body and delivering a radioactive payload to the target tissue.
Biochemische Und Physiologische Effekte
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective properties, which can protect nerve cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI). One direction is to further investigate its potential applications as a chelating agent and radiopharmaceutical. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and heart disease. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Synthesemethoden
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) can be synthesized through a reaction between glycine and 2-Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)ic acid. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified through recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
169318-35-8 |
|---|---|
Produktname |
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI) |
Molekularformel |
C5H9NO3S |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
2-[methyl-(2-sulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-6(2-5(8)9)4(7)3-10/h10H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
INUQECFJNJWPPB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)CS |
Kanonische SMILES |
CN(CC(=O)O)C(=O)CS |
Synonyme |
Glycine, N-(mercaptoacetyl)-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



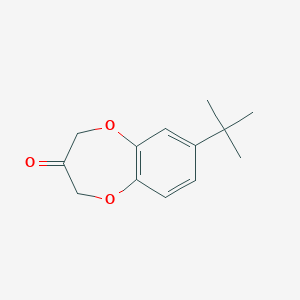
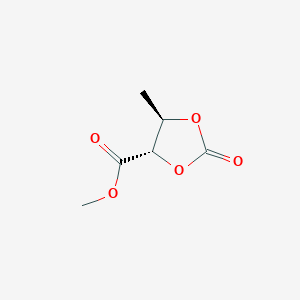
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
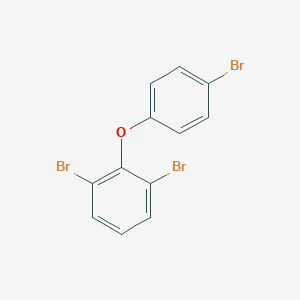
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
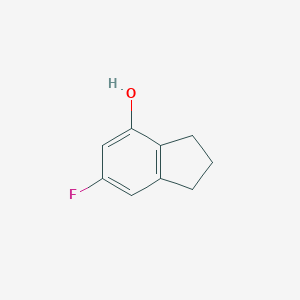
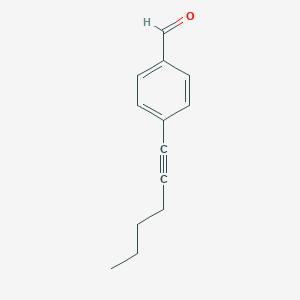
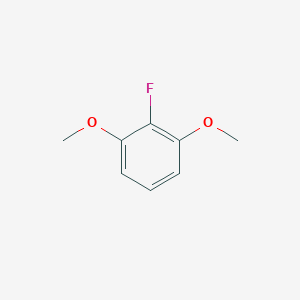
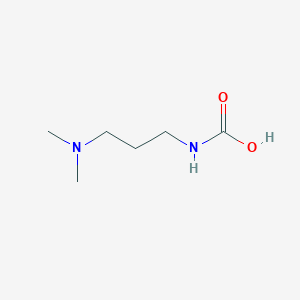
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
